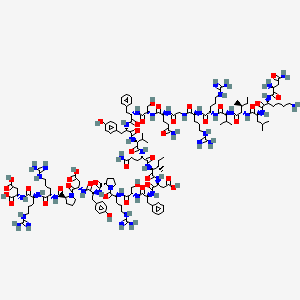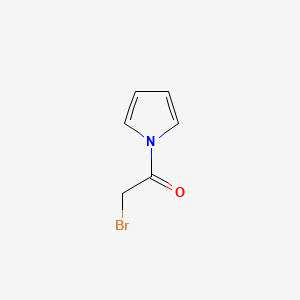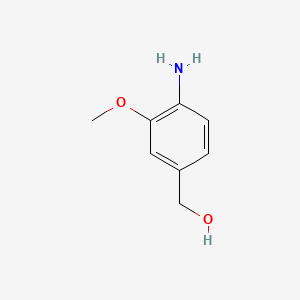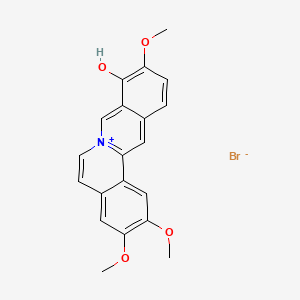
F327
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F327 is a compound known for its role as an oxytocin antagonist Oxytocin antagonists are compounds that inhibit the action of oxytocin, a hormone involved in various physiological processes such as childbirth and lactation
Vorbereitungsmethoden
The synthesis of F327 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions for this compound are detailed in scientific literature, but generally, it involves the use of organic solvents, catalysts, and controlled reaction environments . Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as preparative liquid chromatography .
Analyse Chemischer Reaktionen
F327 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
F327 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways and as a reference compound in analytical studies.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for modulating oxytocin-related pathways.
Medicine: this compound’s role as an oxytocin antagonist makes it a candidate for therapeutic applications, particularly in conditions where oxytocin’s effects need to be inhibited.
Industry: In industrial applications, this compound can be used in the development of new materials and as a component in various chemical processes .
Wirkmechanismus
The mechanism of action of F327 involves its interaction with oxytocin receptors, where it inhibits the binding of oxytocin. This inhibition prevents the downstream signaling pathways that are typically activated by oxytocin, thereby modulating physiological processes such as uterine contractions and milk ejection . The molecular targets of this compound include the oxytocin receptors, and its effects are mediated through the inhibition of these receptors’ activity.
Vergleich Mit ähnlichen Verbindungen
F327 is unique among oxytocin antagonists due to its specific binding affinity and selectivity for oxytocin receptors. Similar compounds include other oxytocin antagonists like atosiban and barusiban, which also inhibit oxytocin receptors but may differ in their binding affinities, selectivity, and pharmacokinetic properties . This compound’s uniqueness lies in its specific molecular structure, which allows for distinct interactions with the oxytocin receptor, potentially leading to different therapeutic outcomes.
Eigenschaften
CAS-Nummer |
151272-15-0 |
|---|---|
Molekularformel |
C42H67N11O11S |
Molekulargewicht |
934.124 |
IUPAC-Name |
(2S)-1-[(4S,7S,10S,13S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1,5-diamino-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H67N11O11S/c1-5-22(3)33-40(61)52-34(23(4)54)41(62)50-30(20-32(45)55)37(58)48-28(42(63)53-17-8-10-31(53)39(60)47-27(35(46)56)9-7-16-43)15-18-65-21-26(44)36(57)49-29(38(59)51-33)19-24-11-13-25(14-12-24)64-6-2/h11-14,22-23,26-31,33-34,54H,5-10,15-21,43-44H2,1-4H3,(H2,45,55)(H2,46,56)(H,47,60)(H,48,58)(H,49,57)(H,50,62)(H,51,59)(H,52,61)/t22?,23-,26+,27+,28+,29-,30+,31+,33+,34+/m1/s1 |
InChI-Schlüssel |
QEFQIGQJUGMXCA-NZVKYZORSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)N)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)N)CC(=O)N)C(C)O |
Synonyme |
F 327 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Benzo[4,5]imidazo[1,2-d][1,4]oxazocine](/img/structure/B585549.png)


![9-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)-6-phenylmethoxypurine-2,8-diamine](/img/structure/B585555.png)



![Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt](/img/structure/B585560.png)

![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B585565.png)




